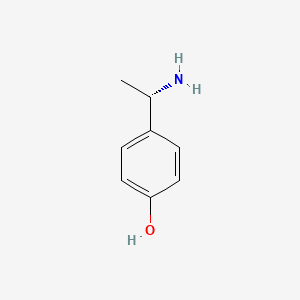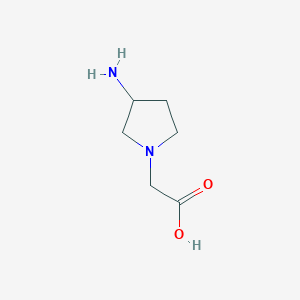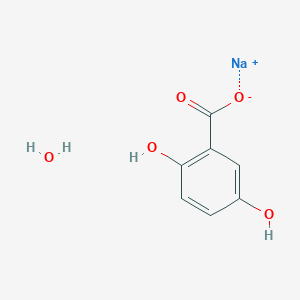
Gentisic acid sodium salt hydrate
Vue d'ensemble
Description
Gentisic acid sodium salt hydrate, also known as 2,5-Dihydroxybenzoic acid sodium salt or 5-Hydroxysalicylate sodium, is a compound used in organic building blocks . It has a linear formula of C7H5O4Na and a molecular weight of 176.10 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H5O4Na . The compound has a molecular weight of 176.10 .Chemical Reactions Analysis
This compound is involved in oxidative coupling reactions and is used as an antioxidant and tyrosinase inhibitor . A study also mentions that this compound can act as a free radical scavenger .Physical And Chemical Properties Analysis
This compound has a linear formula of C7H5O4Na and a molecular weight of 176.10 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Photometric Method for Estimation
Gentisic acid sodium salt hydrate has been utilized in developing a photometric method for estimating its concentration in plasma and urine. This method is based on the blue color produced by gentisate with the Folin-Ciocalteu phenol reagent in alkaline solution, offering an improvement over previous methods due to its stability and reliability for routine estimations (Meade & Smith, 1951).
Medical Research in Rheumatic Fever Treatment
In medical research, this compound has been investigated for its efficacy in treating rheumatic fever. Studies have suggested that it is as effective as sodium salicylate, the standard treatment, but with fewer toxic effects, even at high doses. This has led to its use in various formulations such as tablets, injections, and oral treatments for acute rheumatism (Smith, 1950).
Role in Bone-Imaging Agents
Gentisic acid has been explored as a stabilizer for bone-imaging agents. It has shown to be effective in stabilizing low-tin bone-imaging agents, demonstrating bioequivalency with ascorbic acid and no alteration in biodistribution in clinical studies (Tofe et al., 1980).
Inhibition of Low-Density Lipoprotein Oxidation
In pharmaceutical research, gentisic acid has been studied for its antioxidant properties, particularly its ability to inhibit the oxidation of low-density lipoprotein (LDL) and formation of cholesterol ester hydroperoxides in human plasma. This suggests its potential role in preventing atherosclerosis and other cardiovascular diseases (Ashidate et al., 2005).
Corrosion Inhibition in Alloys
Gentisic acid has been evaluated for its potential as a corrosion inhibitor for Al-Mg alloys in saline solutions. It exhibits inhibitory properties by adsorbing onto the electrode surface, suggesting its application in material science and engineering (Vrsalović et al., 2010).
Antioxidant and Radioprotective Properties
Gentisic acid demonstrates significant antioxidant activity and radioprotective properties, as evidenced in studies using rat liver mitochondria and human erythrocytes. Its phenoxyl group is responsible for scavenging free radicals, underlining its potential in therapeutic applications for oxidative stress-related conditions (Joshi et al., 2012).
Topical Delivery System for Skin-Whitening
In dermatological research, gentisic acid has been formulated into patches for topical delivery as a skin-whitening agent. It inhibits tyrosinase activity, essential in melanin synthesis, demonstrating its potential in cosmetic applications (Bian et al., 2002).
Mécanisme D'action
Target of Action
Gentisic acid sodium salt hydrate, also known as sodium 2,5-dihydroxybenzoate hydrate, primarily targets the oxidative coupling reactions in the body . It is used as an antioxidant and a tyrosinase inhibitor . Tyrosinase is an enzyme that is crucial for the production of melanin, a pigment found in the skin, hair, and eyes.
Mode of Action
The compound interacts with its targets by participating in oxidative coupling reactions . As an antioxidant, it helps neutralize harmful free radicals in the body, thereby preventing cellular damage . As a tyrosinase inhibitor, it prevents the overproduction of melanin, which can lead to hyperpigmentation disorders .
Biochemical Pathways
This compound affects the biochemical pathways related to oxidative stress and melanin production . By acting as an antioxidant, it helps maintain the balance of reactive oxygen species (ROS) in the body . Its role as a tyrosinase inhibitor affects the melanogenesis pathway, potentially preventing conditions like melasma and age spots .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of oxidative stress and the inhibition of excessive melanin production . This can result in improved cellular health and a balanced skin tone .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its antioxidant activity and its ability to inhibit tyrosinase . Understanding these factors can help optimize the use of this compound in various applications.
Orientations Futures
Analyse Biochimique
Biochemical Properties
Gentisic acid sodium salt hydrate plays a crucial role in biochemical reactions, particularly as an antioxidant and tyrosinase inhibitor . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in oxidative coupling reactions, where it acts as a reactant . The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage to cells and tissues . Additionally, this compound inhibits tyrosinase, an enzyme involved in melanin synthesis, which makes it useful in cosmetic formulations aimed at skin lightening .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, in a study on Pseudomonas aeruginosa septic shock in dogs, this compound was found to reverse cardiovascular collapse, hepatic mitochondrial dysfunction, and lactic acidemia . This indicates its potential role in modulating cell signaling pathways and improving mitochondrial function. Furthermore, its antioxidant properties help protect cells from oxidative stress, thereby maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as an antioxidant by donating hydrogen atoms to neutralize free radicals . Additionally, it inhibits tyrosinase by binding to the enzyme’s active site, thereby preventing the conversion of tyrosine to melanin . This inhibition is crucial for its application in cosmetic formulations. Moreover, this compound has been shown to improve mitochondrial function by enhancing oxygen consumption rates in hepatic mitochondria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that this compound maintains its antioxidant properties over extended periods, making it suitable for use in various biochemical assays . Its efficacy as a tyrosinase inhibitor may decrease over time due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving dogs, higher doses of the compound were found to be more effective in reversing cardiovascular collapse and improving mitochondrial function . At very high doses, this compound may exhibit toxic effects, such as gastrointestinal disturbances and liver toxicity . Therefore, it is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It acts as a substrate for enzymes involved in the degradation of aromatic compounds . For instance, it is metabolized by gentisate 1,2-dioxygenase, which cleaves the aromatic ring to produce maleylpyruvate . This reaction is crucial for the breakdown of aromatic compounds in microorganisms. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . For example, in Corynebacterium glutamicum, the genK gene encodes a transporter involved in the utilization of gentisate . This transporter plays a crucial role in the cellular uptake and distribution of this compound, ensuring its availability for metabolic processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. It is primarily found in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals . This subcellular localization is essential for its role as an antioxidant and tyrosinase inhibitor, as it ensures the compound’s availability at the sites of oxidative stress and melanin synthesis.
Propriétés
IUPAC Name |
sodium;2,5-dihydroxybenzoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4.Na.H2O/c8-4-1-2-6(9)5(3-4)7(10)11;;/h1-3,8-9H,(H,10,11);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGYBOPDUUSVNE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)[O-])O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1438340.png)

![1-[4-chloro-2-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylic acid](/img/structure/B1438343.png)
![4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid](/img/structure/B1438346.png)
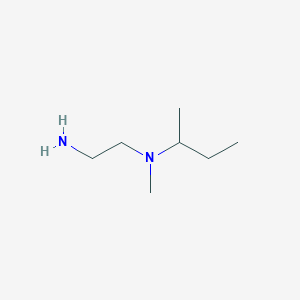

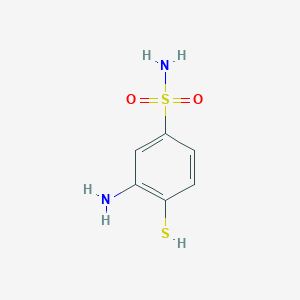
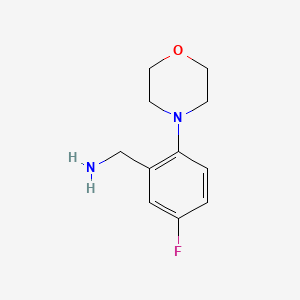

![N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1438355.png)
![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/structure/B1438357.png)
![1-[(1r)-1-Phenylethyl]pyrrolidin-2-one](/img/structure/B1438359.png)
